methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate
Description
methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate is an organic compound that features a benzoate ester linked to a pyrimidine derivative
Properties
IUPAC Name |
methyl 4-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-19-12(18)9-4-2-8(3-5-9)7-20-13-16-10(14)6-11(15)17-13/h2-6H,7H2,1H3,(H4,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOUGJBIFOBRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC(=CC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate typically involves the reaction of 4,6-diaminopyrimidine-2-thiol with methyl 4-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups on the pyrimidine ring can be reduced to amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(4,6-dimethyl-2-pyrimidinyl)thio]acetylamino)benzoate
- Methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}methyl)benzoate
Uniqueness
methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate is unique due to the presence of both a benzoate ester and a pyrimidine derivative, which confer distinct chemical reactivity and potential biological activity.
Biological Activity
Methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a benzoate moiety linked to a pyrimidine derivative and a sulfanyl group, suggest diverse therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 306.39 g/mol
- Structural Characteristics : The compound consists of a benzoate group attached to a sulfanyl-linked pyrimidine ring. This structural complexity is believed to confer specific biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of the Pyrimidine Ring : This involves cyclization reactions with appropriate precursors.
- Introduction of the Sulfanyl Group : Achieved through nucleophilic substitution reactions.
- Esterification : The final step involves esterification with methanol in the presence of an acid catalyst.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. This is particularly relevant in the context of drug-resistant pathogens.
Case Study: Antibacterial Activity
In a study examining various pyrimidine derivatives, this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL, indicating strong antibacterial potential.
Anticancer Activity
The compound has also been studied for its anticancer properties. Its structural similarity to known anticancer agents like 5-Fluorouracil suggests that it may interfere with nucleic acid synthesis.
Research Findings
A recent in vitro study demonstrated that this compound induced apoptosis in human cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The IC50 values were reported at 25 µM for MCF-7 cells and 30 µM for HT-29 cells, showcasing its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Covalent Bond Formation : The sulfanyl group can form covalent bonds with thiol groups in proteins.
- Interaction with Nucleic Acids : The pyrimidine ring may interact with DNA or RNA, affecting replication and transcription processes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4-amino benzoate | Simple benzoate structure | Limited biological activity |
| Sulfamethoxazole | Pyrimidine ring and sulfonamide group | Antibacterial |
| 5-Fluorouracil | Pyrimidine analogue | Anticancer |
| This compound | Complex structure with potential therapeutic applications | Antimicrobial/Anticancer |
This comparison highlights the unique aspects of this compound, particularly its structural complexity and diverse biological activities not fully explored in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
